![molecular formula C16H17N3O5S B4023714 N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)-N~2~-phenylalaninamide](/img/structure/B4023714.png)
N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)-N~2~-phenylalaninamide
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to N2-(methylsulfonyl)-N1-(3-nitrophenyl)-N2-phenylalaninamide, often involves electrochemical or chemical methods. For instance, sulfonamide derivatives can be synthesized through electrochemical oxidation in the presence of arylsulfinic acids as nucleophiles or by chemical reaction with arylsulfinic acids, providing pure derivatives in significant yields (Khazalpour & Nematollahi, 2015).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including N2-(methylsulfonyl)-N1-(3-nitrophenyl)-N2-phenylalaninamide, is characterized by key features such as N—H⋯O hydrogen bonds forming centrosymmetric dimers. This structural aspect is crucial for biological activity as the amide H atom is available to a receptor molecule (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
The chemical reactions involving sulfonamide compounds can be quite diverse, including transformations into more complex structures or reactions with amines yielding desired sulfonamides in satisfying to very good yields. These processes are essential for the development of pharmacologically active compounds and require innovative methods for efficient synthesis (Yan et al., 2006).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystal structures, are significantly influenced by their molecular configurations. For example, the crystal structure of N-(4-nitrophenyl)-N-phenylsulfonamide reveals a dihedral angle between phenyl rings indicating the spatial arrangement of substituents which affects its physical properties and reactivity (Gomes et al., 1993).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, including reactivity, stability, and functional group transformations, are pivotal for their applications. For instance, the synthesis of N-methylsulfonamides and their evaluation as potential prodrugs reveal insights into their stability, hydrolysis kinetics, and enzymatic conversions, highlighting the chemical versatility of these compounds (Larsen, Bundgaard, & Lee, 1988).
properties
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-12(18(25(2,23)24)14-8-4-3-5-9-14)16(20)17-13-7-6-10-15(11-13)19(21)22/h3-12H,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCZCUXRQCDGKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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